

1H-Indole-6-carbaldehyde: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: *1H-indole-6-carbaldehyde*

Cat. No.: B015419

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Introduction

The indole scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials. The strategic functionalization of the indole ring allows for the fine-tuning of molecular properties, making indole derivatives a subject of intense research. Among the various functionalized indoles, **1H-indole-6-carbaldehyde** has emerged as a particularly valuable and versatile building block. Its aldehyde functionality serves as a reactive handle for a wide array of chemical transformations, providing access to a diverse range of more complex molecular architectures.

This in-depth technical guide provides a comprehensive overview of **1H-indole-6-carbaldehyde** as a pivotal intermediate in organic synthesis. We will delve into its synthesis, explore its reactivity in key carbon-carbon and carbon-nitrogen bond-forming reactions, and highlight the applications of its derivatives, particularly in the realm of drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important molecule.

Physicochemical Properties and Spectroscopic Data

1H-indole-6-carbaldehyde is typically an orange-brown crystalline powder.^[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |
|-------------------|----------------------------------|-----------|
| Molecular Formula | C ₉ H ₇ NO | [2] |
| Molecular Weight | 145.16 g/mol | [2] |
| Melting Point | 124-132 °C | [3] |
| Appearance | Orange-brown crystalline powder | [3] |
| CAS Number | 1196-70-9 | [3] |

Spectroscopic analysis is crucial for the characterization of **1H-indole-6-carbaldehyde** and its derivatives. The key spectroscopic features are:

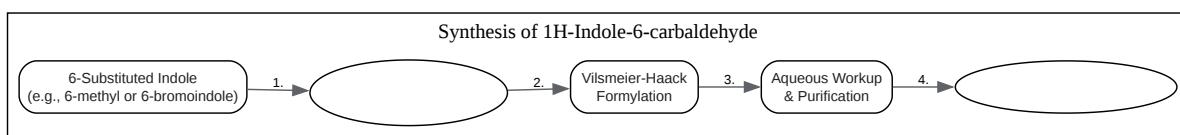
- ¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region corresponding to the protons on the indole ring, and a distinct singlet for the aldehyde proton, typically found at around 9.9-10.0 ppm. The proton on the nitrogen atom of the indole ring usually appears as a broad singlet at a downfield chemical shift.
- ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group at approximately 185-195 ppm, in addition to the signals for the carbon atoms of the indole ring.
- IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretching vibration of the aldehyde group, typically in the range of 1650-1700 cm⁻¹. A broad absorption band corresponding to the N-H stretching vibration of the indole ring is also expected around 3200-3400 cm⁻¹.

Synthesis of 1H-Indole-6-carbaldehyde

A common and efficient method for the synthesis of indole-6-carbaldehydes is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring. While the Vilsmeier-Haack reaction on unsubstituted indole preferentially occurs at the C3 position, the formylation of appropriately substituted precursors can direct the reaction to other positions on the benzene ring. For the synthesis of **1H-indole-6-carbaldehyde**, a common starting material is a 6-substituted indole that can be converted to the aldehyde. A plausible synthetic route

involves the formylation of a 6-methylindole precursor, followed by oxidation, or the formylation of a 6-haloindole followed by nucleophilic substitution or metal-catalyzed cross-coupling. A representative one-pot synthesis of a related 6-substituted indole-3-carbaldehyde from 2,5-dimethylaniline is described in the literature, showcasing the utility of the Vilsmeier-Haack reaction in constructing such scaffolds.[4]

Conceptual Synthetic Workflow



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Caption: Conceptual workflow for the synthesis of **1H-indole-6-carbaldehyde**.

1H-Indole-6-carbaldehyde in Carbon-Carbon Bond Forming Reactions

The aldehyde group of **1H-indole-6-carbaldehyde** is a versatile functional handle for the construction of carbon-carbon bonds, enabling the extension of the carbon skeleton and the synthesis of a wide variety of derivatives.

The Wittig Reaction: Synthesis of Stilbene Analogs

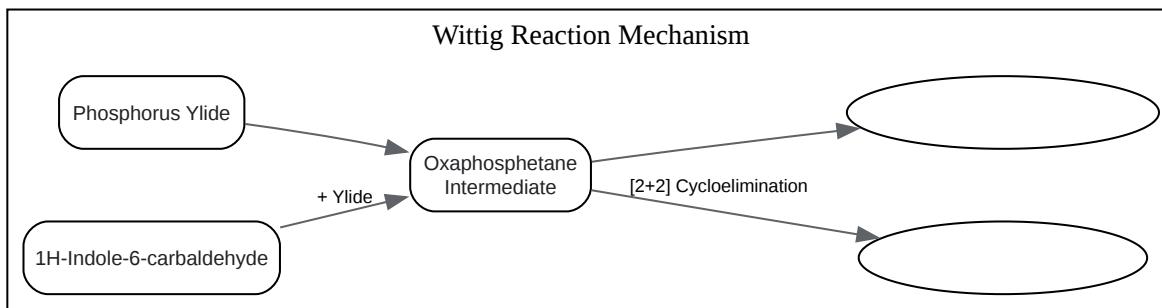
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides (Wittig reagents).[1] This reaction is particularly valuable for the synthesis of stilbene derivatives, which are known for their diverse biological activities.[5] The reaction of **1H-indole-6-carbaldehyde** with a benzylphosphonium ylide provides a direct route to 6-(2-phenylethenyl)-1H-indole, a stilbene analog with the indole nucleus.

- Step 1: Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon),

benzyltriphenylphosphonium chloride (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath. A strong base, such as n-butyllithium (1.1 equivalents, as a solution in hexanes), is added dropwise to the suspension. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour, during which time the color of the solution typically turns deep red or orange, indicating the formation of the ylide.

- Step 2: Wittig Reaction: The solution of the freshly prepared ylide is cooled back to 0 °C. A solution of **1H-indole-6-carbaldehyde** (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred overnight.
- Step 3: Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-(2-phenylethenyl)-1H-indole.

The Wittig reaction proceeds through a concerted [2+2] cycloaddition of the ylide to the carbonyl group, forming a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. The stereochemical outcome of the Wittig reaction (i.e., the ratio of E/Z isomers of the alkene) is influenced by the nature of the ylide, the aldehyde, and the reaction conditions. For the synthesis of stilbenes, the trans (E) isomer is often the major product due to its greater thermodynamic stability.[6]



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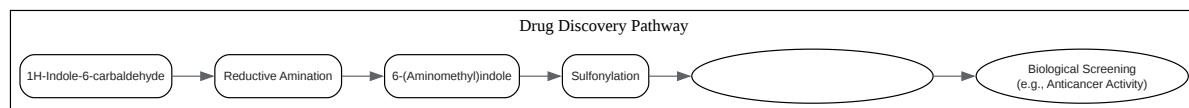
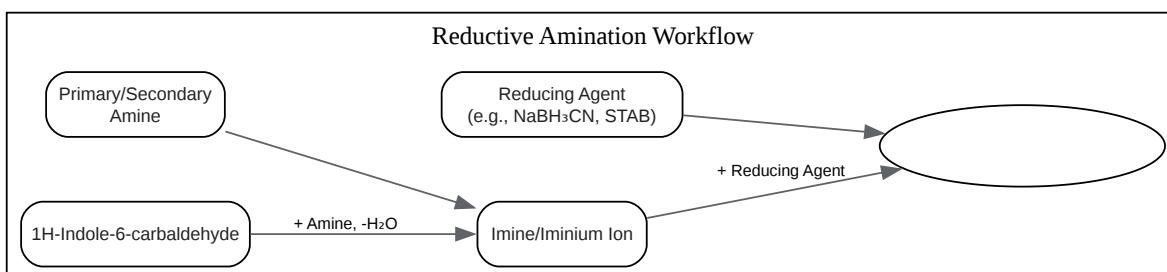
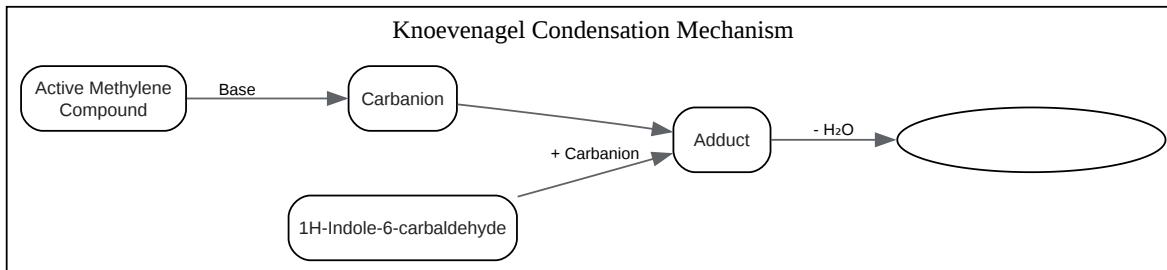
Caption: Simplified mechanism of the Wittig reaction.

The Knoevenagel Condensation: Access to Electron-Deficient Alkenes

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.^[7] This reaction is particularly useful for the synthesis of electron-deficient alkenes, which are valuable intermediates in various synthetic transformations and often exhibit interesting biological activities.

- Step 1: Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, **1H-indole-6-carbaldehyde** (1.0 equivalent) and malononitrile (1.0 equivalent) are dissolved in a suitable solvent, such as ethanol or acetonitrile.
- Step 2: Catalysis: A catalytic amount of a weak base, such as piperidine or L-proline, is added to the solution.^[7] The use of an organocatalyst like L-proline is often preferred due to its environmentally benign nature.
- Step 3: Reaction and Workup: The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried to give the desired 2-((1H-indol-6-yl)methylene)malononitrile. Further purification can be achieved by recrystallization if necessary.

The Knoevenagel condensation is initiated by the deprotonation of the active methylene compound by the basic catalyst to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Protonation of the alkoxide followed by dehydration yields the final α,β -unsaturated product. The choice of catalyst is critical; a weak base is generally used to avoid self-condensation of the aldehyde.^[7]



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